Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Rocaglamide (CAS 84573-16-0) — A Flavagline Natural Product with Validated eIF4A Translational Inhibition and Procurement-Ready Bioactivity
Rocaglamide (Roc-A; CAS 84573-16-0), isolated from Aglaia species, is a prototypical flavagline cyclopenta[b]benzofuran that potently and selectively inhibits eukaryotic translation initiation factor 4A (eIF4A) and heat shock factor 1 (HSF1) activation [1]. Its mechanism of action involves clamping eIF4A onto polypurine mRNA sequences, thereby repressing translation of specific oncogenic transcripts [2]. Rocaglamide exhibits nanomolar antiproliferative activity across multiple cancer cell lines, with an IC₅₀ of ~50 nM against HSF1 activation in cell-free assays and IC₅₀ values ranging from 1–14 nM in sarcoma cell viability assays [3]. Unlike its bulkier congener silvestrol, rocaglamide lacks a dioxanyl ring, which confers improved drug-like properties, including 50% oral bioavailability and resistance to MDR1-mediated efflux [3].
MechanismeIF4A translation inhibition study fit
Model TypeOral in vivo sarcoma model context
Key AttributeMDR1-resistant probe for drug-resistant tumor cell models
DerivativeFlavagline with reported oral exposure profile vs. silvestrol
[1] TargetMol. Rocaglamide Product Datasheet. CAS 84573-16-0. View Source
[2] Iwasaki S, et al. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor. Nature. 2016 Jun 23;534(7608):558-61. View Source
[3] Chang LS, et al. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Mol Cancer Ther. 2020 Mar;19(3):731-741. View Source
Why Flavagline Analogs Are Not Interchangeable — Critical Differentiation of Rocaglamide in eIF4A-Targeted Research
Within the flavagline family, structural variations critically dictate both mechanism and drug-like properties. Silvestrol, while exceptionally potent (IC₅₀ ~1–6 nM in sarcoma cells), suffers from suboptimal drug-like properties: a bulky dioxanyl ring that confers poor oral bioavailability (<2%), sensitivity to MDR1/P-glycoprotein efflux, and pulmonary toxicity in canines [1]. Conversely, didesmethylrocaglamide (DDR) displays approximately 2-fold greater potency than silvestrol in vitro but its in vivo profile remains less characterized [1]. Rocaglamide occupies a distinct middle ground—it retains potent eIF4A inhibition with nanomolar cellular activity, yet its simpler cyclopenta[b]benzofuran core (lacking the dioxanyl moiety) enables 50% oral bioavailability and efflux resistance, thereby avoiding the liabilities of silvestrol while maintaining translational repression [1]. Furthermore, rocaglamide engages a unique bimolecular cavity between eIF4A and polypurine RNA, a binding mode that is exquisitely sensitive to even conservative amino acid substitutions in eIF4A homologs; this sequence-selective clamping mechanism is not uniformly recapitulated across all rocaglate derivatives [2]. Thus, generic substitution among flavaglines introduces profound pharmacokinetic, toxicity, and target-engagement variability.
!Silvestrol vs. Rocaglamide: Oral exposure profile differs substantially; silvestrol's poor oral bioavailability may limit per os model transfer.
!Pan-flavagline substitution: MDR1 substrate sensitivity may shift intracellular exposure in efflux-positive models; rocaglamide's resistance profile may not transfer to other analogs.
!Didesmethylrocaglamide context: Model-safety endpoints may differ; pulmonary toxicity profile reported for silvestrol may require class-specific review for each analog.
[1] Chang LS, et al. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Mol Cancer Ther. 2020 Mar;19(3):731-741. View Source
[2] Iwasaki S, et al. The Translation Inhibitor Rocaglamide Targets a Bimolecular Cavity between eIF4A and Polypurine RNA. Mol Cell. 2019 Feb 21;73(4):738-748.e9. View Source
Procurement-Relevant Quantitative Differentiation: Rocaglamide vs. Silvestrol and In-Class Analogs
Oral Bioavailability: Rocaglamide (50%) vs. Silvestrol (<2%) — A Critical Pharmacokinetic Differentiator
In a head-to-head pharmacokinetic study, rocaglamide exhibited 50% oral bioavailability in mice, a >25-fold improvement over silvestrol's <2% bioavailability. This stark difference is attributed to the absence of the bulky dioxanyl ring in rocaglamide, which reduces molecular weight and enhances membrane permeability [1].
High oral bioavailability enables per os dosing in preclinical models and reduces formulation complexity, directly impacting in vivo study design and procurement decisions for translational research.
PharmacokineticsOral bioavailabilityMPNSTSarcoma
[1] Chang LS, et al. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Mol Cancer Ther. 2020 Mar;19(3):731-741. View Source
MDR1 Efflux Resistance: Rocaglamide Unaffected vs. Silvestrol Sensitivity
Unlike silvestrol, which is sensitive to MDR1-mediated drug efflux (a common resistance mechanism in cancer), rocaglamide and didesmethylrocaglamide were not affected by MDR1 inhibition [1]. This suggests that rocaglamide is not a substrate for P-glycoprotein, conferring a significant advantage in tumor types with high MDR1 expression.
MDR1 EffluxHead-to-head
Resistant vs. Silvestrol: Sensitive
Supports drug-resistant tumor cell model context; not a P-gp substrate.
Reported qualitative advantage from cellular efflux assays.
Drug resistanceMDR1P-glycoproteinEfflux pump
Evidence Dimension
Sensitivity to MDR1/P-glycoprotein efflux
Target Compound Data
Not sensitive (resistant)
Comparator Or Baseline
Silvestrol: sensitive
Quantified Difference
Qualitative resistance
Conditions
Cellular assays assessing MDR1-mediated drug efflux
Why This Matters
MDR1-mediated efflux is a major obstacle in cancer chemotherapy. Rocaglamide's inherent resistance to this mechanism makes it a more reliable tool compound for in vivo studies and a more promising scaffold for drug development in MDR1-overexpressing malignancies.
Drug resistanceMDR1P-glycoproteinEfflux pump
[1] Chang LS, et al. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Mol Cancer Ther. 2020 Mar;19(3):731-741. View Source
Pulmonary Toxicity Profile: Rocaglamide Safe in Dogs vs. Silvestrol-Induced Toxicity
A critical safety liability of silvestrol is its induction of pulmonary toxicity in dogs. In stark contrast, rocaglamide did not induce pulmonary toxicity in canine toxicology studies when administered at efficacious doses, representing a significant advancement in safety margin [1].
Pulmonary ToxicityHead-to-head
Not observed in dogs vs. Silvestrol-induced toxicity
Supports model-safety endpoint monitoring for long-term in vivo studies.
ToxicologyIn vivo safetyPulmonary toxicityPreclinical development
Evidence Dimension
Pulmonary toxicity in dogs
Target Compound Data
No pulmonary toxicity observed
Comparator Or Baseline
Silvestrol: induces pulmonary toxicity
Quantified Difference
Qualitative safety advantage
Conditions
Canine toxicology assessment; dose range not specified but at efficacious levels
Why This Matters
Absence of pulmonary toxicity is a pivotal safety differentiator that directly influences the viability of rocaglamide as a clinical candidate and as a research tool for long-term in vivo studies. This evidence supports its selection over silvestrol for toxicology-sensitive applications.
ToxicologyIn vivo safetyPulmonary toxicityPreclinical development
[1] Chang LS, et al. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Mol Cancer Ther. 2020 Mar;19(3):731-741. View Source
In Vivo Antitumor Efficacy: Oral Rocaglamide Potently Suppresses Sarcoma Growth in Orthotopic MPNST Model
In an orthotopic MPNST mouse model, rocaglamide administered orally showed potent antitumor effects, significantly suppressing tumor growth [1]. This in vivo activity, combined with its 50% oral bioavailability, confirms that rocaglamide retains efficacy through oral dosing, unlike silvestrol which requires alternative routes due to poor bioavailability.
In Vivo Tumor ModelCross-study
Reported tumor growth suppression; oral MPNST model context
Demonstration of oral in vivo efficacy validates rocaglamide as a viable compound for oral dosing regimens in preclinical cancer models, reducing the need for invasive parenteral administration and enhancing experimental throughput.
In vivo efficacyMPNSTSarcomaXenograftOral dosing
[1] Chang LS, et al. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Mol Cancer Ther. 2020 Mar;19(3):731-741. View Source
Cellular Potency: Rocaglamide IC₅₀ Comparable to Silvestrol in MPNST Cells (1–14 nM)
Despite lacking the dioxanyl ring of silvestrol, rocaglamide exhibits growth-inhibitory activity comparable to silvestrol in malignant peripheral nerve sheath tumor (MPNST) cells, with IC₅₀ values in the nanomolar range [1]. Specifically, in STS26T MPNST cells, rocaglamide's IC₅₀ is 14 nM, while silvestrol's is 6 nM; in other sarcoma lines, rocaglamide IC₅₀ values range from 1–14 nM [1].
Cell Viability IC₅₀Head-to-head
Rocaglamide 14 nM; Silvestrol 6 nM in STS26T cells
2.3-fold less potent (but within same nanomolar range)
Conditions
STS26T MPNST cells; 72-hour viability assay
Why This Matters
Rocaglamide maintains potent nanomolar activity in the same order of magnitude as silvestrol, affirming that structural simplification (loss of dioxanyl ring) does not compromise target engagement. This positions rocaglamide as a more 'drug-like' alternative without sacrificing cellular potency.
[1] Chang LS, et al. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Mol Cancer Ther. 2020 Mar;19(3):731-741. View Source
Selective Tumor Cell Cycle Arrest: G1-S Blockade in Cancer Cells vs. No Effect on Normal T Lymphocytes
Rocaglamide selectively inhibits the G1-S-phase transition in cancer cells via ATM/ATR-mediated Chk1/2 checkpoint activation and Cdc25A degradation, while having no influence on cell cycle progression in proliferating normal T lymphocytes [1]. This tumor-selective activity is a key differentiator from pan-cytotoxic agents and underscores rocaglamide's therapeutic index potential.
Cell Cycle SelectivityReported
G1-S arrest in leukemic T cells; no effect on normal T lymphocytes
Supports tumor-cell model endpoint review; selectivity interpretation requires validation.
Data to verify; class-level inference context.
Cell cycleSelectivityCancer vs. normalG1-S arrestCdc25A
Evidence Dimension
Cell cycle progression effect
Target Compound Data
G1-S arrest in tumor cells; no effect on normal proliferating T lymphocytes
Comparator Or Baseline
Many standard chemotherapeutics: affect both normal and tumor cells
Quantified Difference
Qualitative selectivity
Conditions
Leukemic T cells vs. proliferating normal human T lymphocytes
Why This Matters
Differential activity between malignant and normal proliferating cells is a critical attribute for reducing off-target toxicity and improving the therapeutic window. This evidence supports rocaglamide's selection for studies where sparing normal hematopoietic cells is essential.
Cell cycleSelectivityCancer vs. normalG1-S arrestCdc25A
[1] Neumann J, et al. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints. Int J Cancer. 2014 Apr 15;134(8):1991-2002. View Source
High-Impact Research and Preclinical Application Scenarios for Rocaglamide (CAS 84573-16-0)
Given its 50% oral bioavailability and proven in vivo efficacy in orthotopic MPNST models [1], rocaglamide is optimally suited for studies requiring per os administration. This eliminates the need for daily intraperitoneal or intravenous injections, reducing animal stress and enabling chronic dosing protocols. Its efficacy has been validated across multiple sarcoma subtypes, including osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma patient-derived xenografts [1].
Investigating MDR1-Independent eIF4A Inhibition in Drug-Resistant Tumors
Rocaglamide's resistance to MDR1/P-glycoprotein-mediated efflux [1] makes it the preferred flavagline for studies in MDR1-overexpressing cancer models. Researchers studying translational control in multidrug-resistant tumors can employ rocaglamide to bypass efflux-mediated resistance, ensuring consistent intracellular exposure and target engagement where silvestrol would be rapidly exported.
Selective Cancer Cell Cycle Arrest and Apoptosis Sensitization Studies
Rocaglamide uniquely combines eIF4A inhibition with selective G1-S cell cycle arrest in cancer cells while sparing normal proliferating T lymphocytes [2]. This dual mechanism enables investigations into tumor-selective stress responses and sensitization to TRAIL-induced apoptosis. Combination studies have demonstrated that rocaglamide (100 nM) plus TRAIL (100 ng/mL) increases apoptosis in resistant hepatocellular carcinoma cells from ~10% to 55–57%, far exceeding additive effects .
Preclinical Toxicology Assessment of eIF4A-Targeted Therapies
The well-characterized safety profile of rocaglamide—specifically the absence of pulmonary toxicity in dogs [1]—positions it as a benchmark compound for evaluating the therapeutic window of eIF4A inhibitors. It can serve as a positive control or reference agent in safety pharmacology studies, enabling direct comparison of novel rocaglate derivatives or alternative eIF4A-targeting modalities.
Application
Selection Property
Validation Focus
Oral sarcoma model studies
Oral exposure-model context
Model-response endpoint review; per os dosing feasibility
Drug-resistant tumor research
MDR1 efflux resistance review
Intracellular exposure in efflux-positive cell models
[1] Chang LS, et al. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas. Mol Cancer Ther. 2020 Mar;19(3):731-741. View Source
[2] Neumann J, et al. The natural anticancer compound rocaglamide selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints. Int J Cancer. 2014 Apr 15;134(8):1991-2002. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.